Stannane, bis(phenylthio)dimethyl-

Description

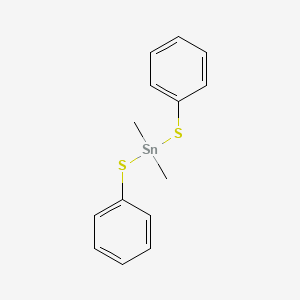

Stannane, bis(phenylthio)dimethyl- is an organotin compound characterized by a central tin atom bonded to two methyl groups and two phenylthio (S–C₆H₅) ligands. Its molecular formula is C₁₄H₁₆S₂Sn, with a molecular weight of 375.1 g/mol. Organotin compounds like this are widely studied for their applications in catalysis, polymer synthesis, and materials science due to their unique electronic and steric properties .

Properties

CAS No. |

4848-63-9 |

|---|---|

Molecular Formula |

C14H16S2Sn |

Molecular Weight |

367.1 g/mol |

IUPAC Name |

dimethyl-bis(phenylsulfanyl)stannane |

InChI |

InChI=1S/2C6H6S.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

UDZKDBGPPKFQIT-UHFFFAOYSA-L |

Canonical SMILES |

C[Sn](C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stannane, bis(phenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with thiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Stannane, bis(phenylthio)dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions where the phenylthio

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Organotin compounds vary significantly based on substituents attached to the tin center. Below is a comparative analysis of bis(phenylthio)dimethylstannane and its analogs:

Table 1: Structural Comparison of Selected Organotin Compounds

Electronic and Steric Effects

- Bis(phenylthio)dimethylstannane : The phenylthio groups provide electron-rich sulfur atoms, enhancing nucleophilicity at the tin center. Methyl substituents offer minimal steric hindrance, making this compound more reactive in cross-coupling reactions compared to bulkier analogs .

- Diphenylbis(phenylthio)stannane : The diphenyl groups increase steric bulk, reducing reactivity but improving stability in polymer matrices .

- Chlorinated Analogs : Electron-withdrawing chlorine atoms (e.g., in bis(p-chlorophenylthio)dimethyltin) polarize the tin–sulfur bond, altering redox properties and increasing toxicity .

Toxicity and Environmental Impact

Organotin compounds are notorious for their toxicity, which varies with substituents:

Table 2: Toxicity Data of Selected Organotin Compounds

- Non-Halogenated Analogs: Generally less toxic but still require careful handling due to tin’s inherent environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.